molecular formula C9H10N4O4 B349644 Acefylline CAS No. 652-37-9

Acefylline

Cat. No. B349644
Key on ui cas rn: 652-37-9
M. Wt: 238.20 g/mol
InChI Key: HCYFGRCYSCXKNQ-UHFFFAOYSA-N
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Patent
US08541423B2

Procedure details

To the suspension of theophylline-7-acetic acid (101, 32.5 g, 0.136 mol) in anhydrous DMF (400 mL), was added DIPEA (54 mL, 0.31 mol) at 0° C. The neat aniline (102, 20.4 mL, 0.143 mol) was added followed by addition of DMAP (19.2 g, 0.16 mol) and EDCI (30.1 g, 0.16 mol). The reaction mixture was warmed to room temperature over 18 h, then stirred at 40-43° C. for 1.5 days. The reaction mixture was diluted with CH2Cl2 (1.8 L), washed with H2O (0.7 L), 10% citric acid (0.5 L), NaHCO3 (saturated, 0.6 L), brine, dried over Na2SO4 and concentrated in vacuo and crystallized from ethyl acetate/hexanes to yield compound 200 (41%, 19.8 g): MS (APCI) m/z: 356.2 [M+H]+. Anal. Calcd. for C18H21N5O3: C, 60.83; H, 5.96; N, 19.71. Found: C, 60.53; H, 5.97; N, 19.76.
Quantity
32.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
20.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
30.1 g
Type
reactant
Reaction Step Four
Name
Quantity
19.2 g
Type
catalyst
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15]([OH:17])=O)[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].CCN(C(C)C)[CH:21]([CH3:23])[CH3:22].[NH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.CCN=C=NCCCN(C)C>CN(C=O)C.CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:2][N:1]1[C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15]([NH:27][C:28]3[CH:33]=[CH:32][C:31]([CH:21]([CH3:23])[CH3:22])=[CH:30][CH:29]=3)=[O:17])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
20.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
30.1 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
19.2 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
1.8 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 40-43° C. for 1.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (0.7 L), 10% citric acid (0.5 L), NaHCO3 (saturated, 0.6 L), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1.5 d
Name
Type
product
Smiles
CN1C(N(C=2N=CN(C2C1=O)CC(=O)NC1=CC=C(C=C1)C(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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